(3S)-N-tert-butyloxolane-3-sulfonamide
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Overview
Description
(3S)-N-tert-butyloxolane-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a tert-butyl group attached to an oxolane ring, which is further connected to a sulfonamide group. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-N-tert-butyloxolane-3-sulfonamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxolane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Chiral Resolution: The (3S) configuration is achieved through chiral resolution techniques or by using chiral starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(3S)-N-tert-butyloxolane-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-N-tert-butyloxolane-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
N-tert-butylsulfonamide: Lacks the oxolane ring but shares the sulfonamide group.
Oxolane-3-sulfonamide: Similar structure but without the tert-butyl group.
Uniqueness: (3S)-N-tert-butyloxolane-3-sulfonamide is unique due to its specific stereochemistry and the combination of the oxolane ring with the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2703749-42-0 |
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Molecular Formula |
C8H17NO3S |
Molecular Weight |
207.3 |
Purity |
95 |
Origin of Product |
United States |
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